Cas no 588692-20-0 (5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde)

5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde is a halogenated aromatic aldehyde with a molecular structure featuring bromo, chloro, and fluoro substituents, enhancing its reactivity and utility in organic synthesis. The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients. Its benzaldehyde core, functionalized with a (2-chloro-4-fluorobenzyl)oxy group, allows for selective modifications, making it valuable in cross-coupling reactions and nucleophilic substitutions. The presence of multiple halogens contributes to its stability and compatibility with diverse reaction conditions. This compound is suitable for applications requiring precise structural control, such as ligand design or heterocycle synthesis. Proper handling and storage under inert conditions are recommended due to its sensitivity.
5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde structure
588692-20-0 structure
Product Name:5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde
CAS No:588692-20-0
MF:C14H9BrClFO2
MW:343.575465917587
MDL:MFCD03422418
CID:2951829
PubChem ID:4511381
Update Time:2025-05-21

5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-溴-2-(2-氯-4-氟-苄基)氧基-苯甲醛
    • 5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
    • 5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
    • 5-Bromo-2-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde
    • 5-BROMO-2-[(2-CHLORO-4-FLUOROBENZYL)OXY]-BENZALDEHYDE
    • Oprea1_051640
    • BBL016205
    • STK349165
    • ALBB-001238
    • AKOS000308790
    • 5-bromo-2-[(2-chloro-4-fluoro-phenyl)methoxy]benzaldehyde
    • VS-05211
    • H21342
    • MFCD03422418
    • CS-0313964
    • 588692-20-0
    • 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde
    • MDL: MFCD03422418
    • Inchi: 1S/C14H9BrClFO2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(17)6-13(9)16/h1-7H,8H2
    • InChI Key: QGQNZBLTCQZGKM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=O)C=1)OCC1C=CC(=CC=1Cl)F

Computed Properties

  • Exact Mass: 341.94585Da
  • Monoisotopic Mass: 341.94585Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 26.3

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5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:588692-20-0)5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde
Order Number:A1166393
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):413.0
Email:sales@amadischem.com

5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde Related Literature

Additional information on 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde

Introduction to 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde (CAS No. 588692-20-0)

5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 588692-20-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of aryl aldehydes, characterized by its aromatic benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an aldehyde functional group. The unique structural arrangement of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde consists of a benzaldehyde core (C7H5O) modified by a bromine atom at the 5-position and a benzyl ether side chain at the 2-position. This side chain itself is further substituted with a chloro group at the 2-position and a fluoro group at the 4-position of the benzene ring. Such a configuration enhances its reactivity and adaptability in synthetic pathways, particularly in cross-coupling reactions and nucleophilic additions.

In recent years, this compound has been extensively studied for its potential applications in drug discovery and development. Its aromatic system provides a stable scaffold for further functionalization, enabling the creation of complex molecular architectures. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (bromo) groups allows for fine-tuning of electronic properties, which is crucial for optimizing biological activity.

One of the most compelling aspects of 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde is its utility as a building block in the synthesis of heterocyclic compounds. Heterocycles are widely prevalent in pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. Researchers have leveraged this compound to construct novel derivatives with enhanced pharmacokinetic profiles and target-specific interactions. For instance, studies have demonstrated its role in generating Schiff bases, which are known for their antimicrobial and anti-inflammatory properties.

The aldehyde functionality in 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzyl)oxy-benzaldehyde serves as a versatile handle for further chemical modifications. It can undergo condensation reactions with amines to form imines or Schiff bases, or participate in Michael additions with nucleophiles like malonates or acetoacetates. These transformations have been exploited to develop new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies indicate that its rigid aromatic core can effectively interact with biological targets such as enzymes and receptors. The specific arrangement of substituents enhances binding affinity and selectivity, which are critical parameters in drug design. For example, virtual screening campaigns have identified derivatives of 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde as potential inhibitors of kinases involved in tumor progression.

The synthesis of 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde itself presents an interesting challenge due to the multiple substitution patterns on the benzene ring. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and regioselectivity. These techniques not only streamline production but also allow for scalable synthesis suitable for industrial applications.

In conclusion, 5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde (CAS No. 588692-20-0) represents a cornerstone compound in medicinal chemistry research. Its unique structural features make it an invaluable tool for constructing novel bioactive molecules with therapeutic potential. As research progresses, further exploration into its derivatives and synthetic applications is expected to yield groundbreaking discoveries in drug development.

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Amadis Chemical Company Limited
(CAS:588692-20-0)5-Bromo-2-(2-chloro-4-fluorobenzyl)oxy-benzaldehyde
A1166393
Purity:99%
Quantity:5g
Price ($):413.0
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